An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester
An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester
Introduction
4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester, also known as Ethyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate, is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a reactive epoxide (oxirane) ring, an aromatic core, and an ethyl ester moiety. This unique combination makes it a valuable intermediate for synthesizing a range of more complex molecules. The epoxide group is susceptible to nucleophilic ring-opening reactions, while the ester can be hydrolyzed or transesterified, providing two distinct handles for chemical modification.
In the pharmaceutical industry, this compound serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs), particularly beta-blockers, which are used to manage cardiovascular diseases. The glycidyl ether portion of the molecule is a common structural motif in this class of drugs. This guide provides a comprehensive overview of a reliable synthesis protocol, the underlying chemical principles, and a detailed characterization workflow to ensure the identity and purity of the final product.
Chemical Structure and Properties
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Chemical Name: 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester[1]
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CAS Number: 76805-25-9[1]
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Molecular Formula: C₁₃H₁₆O₄
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Molecular Weight: 236.26 g/mol
Caption: Chemical Structure of the Target Compound.
Synthesis Pathway: Williamson Ether Synthesis
The most direct and widely adopted method for preparing 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.
Retrosynthetic Analysis: A logical disconnection of the target molecule at the ether linkage points to two primary precursors: Ethyl 4-hydroxyphenylacetate and an epoxide-containing electrophile, typically epichlorohydrin .
Mechanism: The synthesis proceeds in two key steps:
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Deprotonation: The phenolic hydroxyl group of Ethyl 4-hydroxyphenylacetate is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide ion.
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Nucleophilic Attack (Sₙ2): The resulting phenoxide anion attacks the least sterically hindered carbon of epichlorohydrin, displacing the chloride leaving group in an Sₙ2 reaction.[2] This step forms the desired ether linkage and preserves the epoxide ring.
The use of a polar aprotic solvent like N,N-dimethylformamide (DMF), acetone, or acetonitrile is preferred as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide.[3]
Caption: Overall Synthesis and Analysis Workflow.
Experimental Protocol
Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. All hazardous materials should be handled according to established safety procedures.
Materials and Reagents:
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Epichlorohydrin (1.2 - 1.5 eq)
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Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (for extraction)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4-hydroxyphenylacetate (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of starting ester).
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Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension vigorously.
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Addition of Electrophile: Add epichlorohydrin (1.2 eq) dropwise to the stirring suspension at room temperature.
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Reaction: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (Ethyl 4-hydroxyphenylacetate) is consumed.
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Work-up:
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Cool the reaction mixture to room temperature and pour it into cold water.
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Extract the aqueous mixture three times with ethyl acetate.
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Combine the organic layers and wash sequentially with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., hexane:ethyl acetate 9:1 to 4:1), is effective for isolating the pure product.
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Final Product: The fractions containing the pure product (identified by TLC) are combined and the solvent is evaporated to yield 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester as a colorless or pale yellow oil.
Characterization and Data Analysis
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for the title compound.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.18 | d, J ≈ 8.7 Hz | 2H | Aromatic H (ortho to -CH₂COOEt) |
| ~ 6.88 | d, J ≈ 8.7 Hz | 2H | Aromatic H (ortho to -OCH₂) |
| ~ 4.15 | q, J ≈ 7.1 Hz | 2H | -OCH₂ CH₃ (Ester) |
| ~ 4.19 | dd, J≈11.0, 3.1 Hz | 1H | Ar-OCH H-CH (Glycidyl) |
| ~ 3.95 | dd, J≈11.0, 5.7 Hz | 1H | Ar-OCHH -CH (Glycidyl) |
| ~ 3.55 | s | 2H | Ar-CH₂ -COOEt |
| ~ 3.35 | m | 1H | -OCH₂-CH -CH₂O (Oxirane) |
| ~ 2.90 | dd, J≈4.9, 4.1 Hz | 1H | -CH-CH HO (Oxirane) |
| ~ 2.74 | dd, J≈4.9, 2.6 Hz | 1H | -CH-CHH O (Oxirane) |
| ~ 1.25 | t, J ≈ 7.1 Hz | 3H | -OCH₂CH₃ (Ester) |
Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 171.5 | C =O (Ester) |
| ~ 157.8 | Aromatic C -O |
| ~ 130.3 | Aromatic C H |
| ~ 127.5 | Aromatic quaternary C |
| ~ 114.8 | Aromatic C H |
| ~ 69.8 | Ar-OCH₂ - (Glycidyl) |
| ~ 60.8 | -OCH₂ CH₃ (Ester) |
| ~ 50.1 | -OCH₂-CH - (Oxirane) |
| ~ 44.7 | CH₂ O (Oxirane) |
| ~ 40.4 | Ar-CH₂ -COOEt |
| ~ 14.2 | -OCH₂CH₃ (Ester) |
Table 3: Key Infrared (IR) Spectroscopy Peaks
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 2980-3050 | C-H Stretch (sp²) | Aromatic |
| ~ 2870-2960 | C-H Stretch (sp³) | Aliphatic |
| ~ 1735 | C=O Stretch | Ethyl Ester |
| ~ 1610, 1515 | C=C Stretch | Aromatic Ring |
| ~ 1245 | C-O Stretch (Aryl Ether) | Ether |
| ~ 1175 | C-O Stretch | Ester |
| ~ 915, 840 | Asymmetric/Symmetric Ring | Epoxide |
Mass Spectrometry (MS):
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Method: Electrospray Ionization (ESI-MS)
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Expected Ion: [M+Na]⁺ at m/z 259.09, [M+H]⁺ at m/z 237.11
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed for final purity assessment.
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Column: Standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Expected Result: A single major peak corresponding to the product, with purity typically >95%.
Safety and Handling
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Epichlorohydrin: Is a toxic, corrosive, and carcinogenic substance. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]
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DMF: Is a skin and respiratory irritant. Avoid inhalation and skin contact.
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General Precautions: Standard laboratory safety practices should be followed throughout the procedure.
Conclusion
The synthesis of 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester via Williamson ether synthesis is a robust and efficient method, utilizing readily available starting materials.[7][8] The protocol described herein, involving the reaction of Ethyl 4-hydroxyphenylacetate with epichlorohydrin in the presence of potassium carbonate, provides a reliable pathway to the target molecule. The comprehensive characterization data supplied in this guide, including NMR, IR, and MS benchmarks, serves as a crucial tool for researchers to verify the structural integrity and purity of their synthesized product, ensuring its suitability for subsequent applications in drug discovery and materials science.
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